![molecular formula C10H21NO5 B13501240 Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is a chemical compound with the molecular formula C10H21NO5. It is a derivative of propanoic acid and contains multiple ethoxy groups, making it a versatile compound in various chemical reactions and applications. This compound is primarily used in research and development, particularly in the fields of medical research, drug release, nanotechnology, and new materials research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate typically involves the reaction of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of ligand interactions and polypeptide synthesis.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the development of new materials and polyethylene glycol-modified functional coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, facilitating its use in drug delivery and other applications. The amino group can also participate in various biochemical reactions, enhancing its versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Contains a tert-butyl group instead of a methyl group.
Uniqueness
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is unique due to its amino group, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules .
Propriétés
Formule moléculaire |
C10H21NO5 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C10H21NO5/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3 |
Clé InChI |
NJIMVFSNXVEFAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


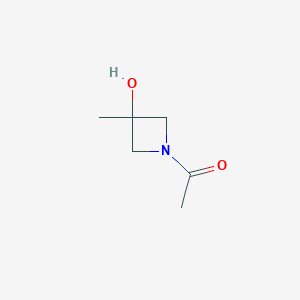
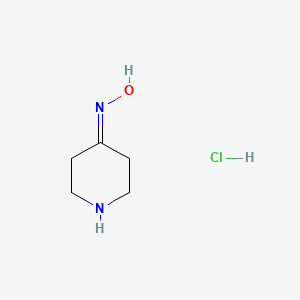
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
amine](/img/structure/B13501191.png)
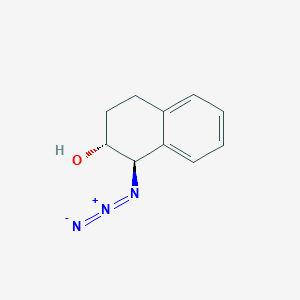
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
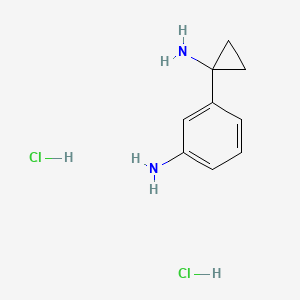
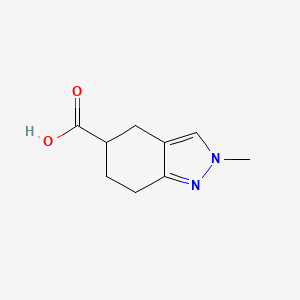
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)

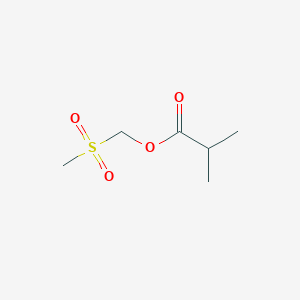
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)
